![molecular formula C16H14N4O7 B3001419 (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 487018-63-3](/img/structure/B3001419.png)
(4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone
Descripción general
Descripción
This compound is a type of organic compound known as 2-furanilides . It’s a complex molecule with a molecular formula of C16H14N4O7 . The compound contains a furan ring that is substituted at the 2-position with an anilide .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 374.3 g/mol and an exact mass of 365.068156 g/mol . The InChIKey for this compound is IGASKHCXJAEFRR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 190-198°C . It has a molecular weight of 374.3 g/mol .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Inhibitive Effect on Mild Steel Corrosion: Research demonstrates the effectiveness of similar organic compounds in inhibiting the corrosion of mild steel in acidic mediums. Compounds like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-ABPFM) show significant inhibition efficiency, reaching up to 80% under certain conditions, suggesting a potential application for the studied chemical in corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Another related study focused on synthesizing new pyridine derivatives with antimicrobial properties. These compounds, including variations of piperazine and methanone, displayed variable and modest activity against bacteria and fungi, indicating the potential antimicrobial applications of the chemical (Patel, Agravat, & Shaikh, 2011).
Antipsychotic Potential
- Potential as Antipsychotic Agents: A study on butyrophenones, incorporating structures like piperazine, indicated that these compounds could be effective as antipsychotic drugs. This suggests that similar structures in (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone might also exhibit antipsychotic properties (Raviña et al., 2000).
Antidepressant and Antianxiety Activity
- Evaluation for Antidepressant and Antianxiety Effects: Research involving the synthesis of novel derivatives containing piperazine and methanone showed significant antidepressant and antianxiety activities. This implies that (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone could potentially be explored for similar therapeutic applications (Kumar et al., 2017).
Enzyme Inhibition
- Enzyme Inhibitory Activity: A study demonstrated the enzyme inhibitory activity of certain piperazin-1-yl)methanone derivatives. These findings suggest the possible utility of (4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone as an enzyme inhibitor, which could be valuable in various therapeutic contexts (Hussain et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O7/c21-15(11-8-12(19(23)24)10-13(9-11)20(25)26)17-3-5-18(6-4-17)16(22)14-2-1-7-27-14/h1-2,7-10H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXUDRDUCGTEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329492 | |
Record name | [4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
54 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666267 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-(3,5-Dinitrobenzoyl)piperazin-1-yl)(furan-2-yl)methanone | |
CAS RN |
487018-63-3 | |
Record name | [4-(3,5-dinitrobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701329492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.